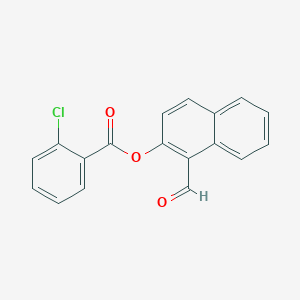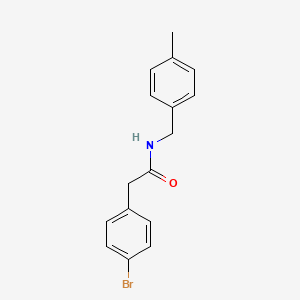
2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide, also known as BML-210, is a synthetic compound that belongs to the class of organic compounds known as benzamides. It is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play important roles in inflammation, pain, and fever. BML-210 has been extensively studied for its potential applications in the treatment of various inflammatory diseases, such as arthritis, asthma, and cancer.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide involves the inhibition of COX-2, which is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. By inhibiting COX-2, 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide reduces the production of prostaglandins, which are involved in inflammation, pain, and fever. 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide is a selective inhibitor of COX-2, meaning that it does not affect the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining and regulate blood clotting.
Biochemical and physiological effects:
2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide has been found to have a high affinity for COX-2, with an IC50 value of 0.3 μM, and a low affinity for COX-1, with an IC50 value of 33 μM. This selectivity for COX-2 over COX-1 is thought to be responsible for the reduced risk of gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide has several advantages for use in laboratory experiments, including its high potency and selectivity for COX-2, its ability to inhibit the growth and metastasis of cancer cells, and its low risk of gastrointestinal side effects. However, there are also some limitations to its use, including the complexity of its synthesis, the need for careful control of reaction conditions and purification steps, and the potential for off-target effects on other enzymes or pathways.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide, including:
1. Development of more efficient and scalable synthesis methods for 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide to improve its availability and reduce its cost.
2. Investigation of the potential use of 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide in combination with other drugs or therapies for the treatment of various inflammatory diseases and cancer.
3. Development of more potent and selective COX-2 inhibitors based on the structure of 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide, with improved pharmacokinetic and pharmacodynamic properties.
4. Investigation of the potential role of COX-2 inhibitors in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
5. Investigation of the potential use of COX-2 inhibitors in the treatment of viral infections, such as COVID-19, which have been shown to induce inflammation and cytokine storm in severe cases.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide involves several steps, starting from the reaction of 4-bromobenzoyl chloride with 4-methylbenzylamine to form the intermediate 2-(4-bromophenyl)-N-(4-methylbenzyl)benzamide. This intermediate is then reacted with acetic anhydride in the presence of a base catalyst to form the final product, 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide. The synthesis of 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide has been extensively studied for its potential applications in the treatment of various inflammatory diseases, such as arthritis, asthma, and cancer. It has been shown to be a potent and selective inhibitor of COX-2, which is overexpressed in many types of cancer cells and is involved in the production of prostaglandins that promote tumor growth and metastasis. 2-(4-bromophenyl)-N-(4-methylbenzyl)acetamide has also been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and other inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-12-2-4-14(5-3-12)11-18-16(19)10-13-6-8-15(17)9-7-13/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAWYMWRXOETNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203409 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-bromophenyl)-N-[(4-methylphenyl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

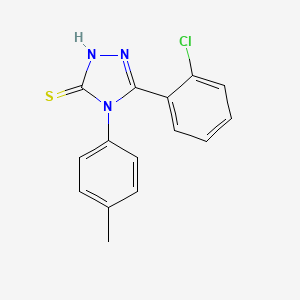
![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5798179.png)
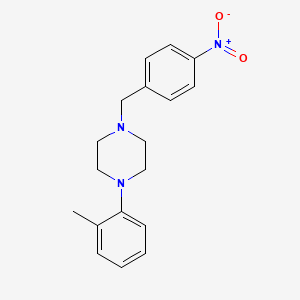
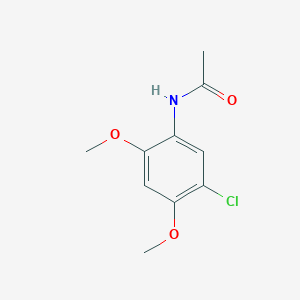
![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5798194.png)
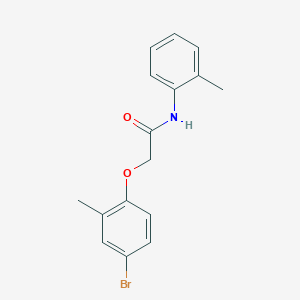
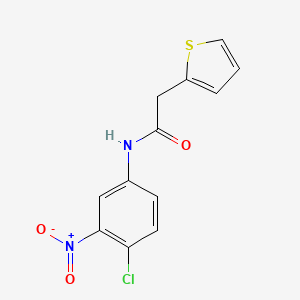
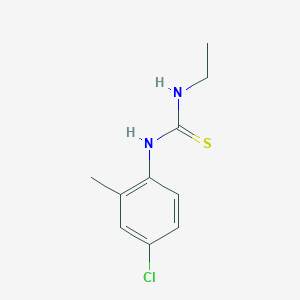
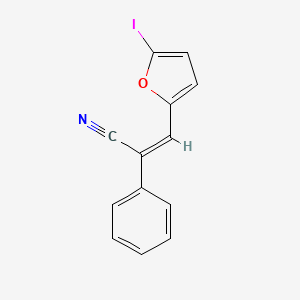
![4-{[4-(4-isopropylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5798226.png)
![4,6-dimethyl-2-[(4-methylpiperidin-1-yl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5798231.png)
![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5798239.png)
![2,2-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5798247.png)
